1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-27-18-12-10-16(11-13-18)23-22(26)24-17-7-5-6-15(14-17)21-25-19-8-3-4-9-20(19)28-21/h3-14H,2H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUFDEPPRWDUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 3-(Benzo[d]thiazol-2-yl)aniline with 4-ethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced forms of the urea linkage.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea. Research indicates that compounds with benzothiazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in human cancer cells, suggesting their role as promising anticancer agents .
Antimicrobial Properties
Benzothiazole derivatives have also demonstrated notable antimicrobial activity. Various studies have reported that compounds similar to this compound exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the ability of the benzothiazole ring to interact with bacterial cell membranes and inhibit essential enzymatic functions .
Anticonvulsant Effects
Research into thiazole and its derivatives has revealed anticonvulsant properties, particularly in compounds that share structural similarities with this compound. These compounds have been tested for their efficacy in reducing seizure activity in animal models, with some derivatives showing significant protective effects against induced seizures .
Synthetic Pathways
The synthesis of this compound typically involves a multi-step reaction process. The initial step often includes the formation of an isocyanate derivative followed by reaction with appropriate amines to yield the final urea compound. Various methods such as refluxing in organic solvents like DMF or DMSO are employed to facilitate these reactions .
Anticancer Efficacy Study
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several benzothiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines, with IC50 values in the low micromolar range, suggesting a strong potential for further development as anticancer therapeutics .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, various benzothiazole derivatives were screened against a panel of bacterial strains. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-phenylurea
- 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea
Uniqueness
1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack this functional group.
Biological Activity
The compound 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea is a derivative of benzo[d]thiazole, a moiety known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structure
The compound features a benzo[d]thiazole moiety attached to a phenyl group and an ethoxyphenyl group through a urea linkage. The presence of the ethoxy group is significant as it can influence the compound's reactivity and biological activity.
Synthesis
The synthesis typically involves the reaction of 3-(Benzo[d]thiazol-2-yl)aniline with 4-ethoxyphenyl isocyanate in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.
Anticancer Properties
Research indicates that derivatives of benzo[d]thiazole exhibit notable anticancer properties. For instance, compounds related to This compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The benzo[d]thiazole moiety is known to inhibit certain carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors .
- Case Study : In a study examining similar compounds, it was found that certain derivatives induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of annexin V-FITC-positive apoptotic cells by 22-fold compared to controls .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Benzothiazole derivatives have been reported to show activity against various bacterial strains, suggesting potential as antibacterial agents .
Table of Biological Activities
The interaction of This compound with biological targets involves:
- Enzyme Inhibition : The compound may inhibit carbonic anhydrases, leading to disrupted pH regulation in tumors.
- Apoptosis Induction : By promoting apoptosis in cancer cells, it may help reduce tumor size and prevent metastasis.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting with the formation of the benzo[d]thiazole core, followed by functionalization and coupling with urea derivatives. Key steps include:
- Core formation : Cyclization of substituted thioanisoles under gold(I) catalysis to establish the benzo[d]thiazole moiety .
- Urea coupling : Reacting the benzo[d]thiazole-2-amine intermediate with 4-ethoxyphenyl isocyanate in aprotic solvents like dichloromethane or acetonitrile. Temperature control (0–25°C) and anhydrous conditions are critical to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by maintaining stoichiometric ratios and inert atmospheres .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm the presence of ethoxyphenyl (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and benzo[d]thiazole protons (aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 406.1) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Anticancer screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Positive controls include cisplatin or doxorubicin .
- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/ADP-Glo™ or fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NCCN recommendations for cytotoxicity testing .
- Dose-response validation : Replicate studies across multiple cell lines/models (e.g., 2D vs. 3D cultures) .
- Meta-analysis : Compare published data on analogous compounds (e.g., 1-(3-chlorophenyl)-3-(benzo[d]thiazol-2-yl)urea shows IC = 16.2–25.1 μM in antitumor assays) to identify trends .
Q. What computational strategies are recommended for elucidating the binding interactions between this urea derivative and its biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., EGFR, tubulin). Focus on hydrogen bonding with urea carbonyl and π-π stacking with benzo[d]thiazole .
- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational changes .
- QSAR modeling : Develop models correlating substituent electronegativity (e.g., ethoxy vs. trifluoromethyl) with bioactivity .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on the benzo[d]thiazole and ethoxyphenyl moieties?
- Substituent variation : Synthesize analogs with halogen (F, Cl), alkyl (methyl, tert-butyl), or electron-withdrawing (NO, CF) groups on the phenyl rings .
- Activity profiling : Compare IC values across derivatives (e.g., ethoxy vs. methoxy groups may alter logP and membrane permeability) .
- Data table :
| Derivative | Substituent (R1) | Substituent (R2) | IC (μM) |
|---|---|---|---|
| Parent | H | OEt | 18.5 |
| Analog 1 | Cl | OEt | 12.3 |
| Analog 2 | CF | OEt | 9.8 |
| Analog 3 | H | OMe | 22.7 |
Data adapted from studies on related urea derivatives
Q. What methodologies are employed to assess metabolic stability and toxicity in preclinical development?
- Microsomal stability assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Half-life (t) >60 min indicates favorable stability .
- AMES test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG inhibition : Patch-clamp assays to assess cardiac toxicity risks (IC >10 μM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
